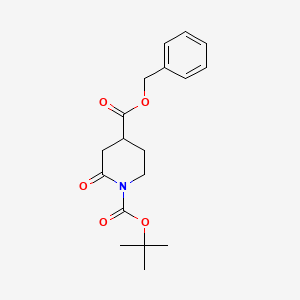

Benzyl 1-boc-2-oxopiperidine-4-carboxylate

Description

Significance of Piperidine-2-one (δ-Lactam) Derivatives as Organic Building Blocks

Piperidine-2-one derivatives are valuable intermediates in organic synthesis. Their importance is rooted in their structural features and their ability to serve as precursors to more complex molecular architectures.

Piperidine-2-one derivatives are versatile building blocks for the synthesis of a wide array of more complex molecules, particularly alkaloids and other biologically active compounds. The lactam functionality can be hydrolyzed to reveal an amino acid derivative, or the carbonyl group can be reduced or otherwise functionalized. The carbon atoms within the ring can also be substituted to introduce additional complexity.

Strategic Importance of N-Protecting Groups in Lactam Chemistry

The nitrogen atom of the lactam in piperidine-2-one is a nucleophilic and potentially reactive site. In many synthetic sequences, it is necessary to temporarily block or "protect" this nitrogen to prevent unwanted side reactions. This is where N-protecting groups play a crucial role.

Carbamate-based protecting groups are widely used for the protection of amines, including the nitrogen in lactams. The tert-butoxycarbonyl (Boc) group is one of the most common carbamate (B1207046) protecting groups. It is generally stable to a wide range of reaction conditions but can be readily removed under acidic conditions. The Boc group is introduced by reacting the lactam with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). chemicalbook.com

The presence of an N-protecting group, such as the Boc group, has a profound effect on the reactivity and selectivity of reactions involving the lactam. It can alter the electron density of the lactam ring, influencing the reactivity of the carbonyl group and the adjacent carbon atoms. Furthermore, the steric bulk of the protecting group can direct the approach of reagents, leading to high levels of stereoselectivity in reactions such as enolate alkylation.

Overview of Benzyl (B1604629) Ester Functionality in Synthetic Pathways

Esters are common functional groups in organic chemistry, and the choice of ester can have significant strategic implications for a synthetic route. The benzyl ester is a particularly useful type of ester due to its unique deprotection conditions.

Benzyl esters are typically prepared by the reaction of a carboxylic acid with benzyl alcohol. They are relatively stable to a variety of reaction conditions, but they can be cleaved by catalytic hydrogenation. This orthogonality allows for the selective deprotection of a benzyl ester in the presence of other functional groups, such as the Boc group, which is stable to hydrogenation but sensitive to acid. This differential reactivity is a powerful tool in the design of complex synthetic strategies.

Compound Data

Utility as a removable protecting group for carboxylic acids.

The benzyl group is a widely employed protecting group for carboxylic acids in organic synthesis. Its utility stems from its relative stability to a broad range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents. This robustness allows for extensive chemical modifications on other parts of the molecule without affecting the protected carboxylic acid.

The primary method for the removal of a benzyl ester is through catalytic hydrogenation. This process, typically carried out using a palladium catalyst (e.g., palladium on carbon) under an atmosphere of hydrogen gas, is highly efficient and chemoselective. The benzyl group is cleaved to yield the free carboxylic acid and toluene (B28343) as a byproduct. This deprotection strategy is considered mild and is compatible with a variety of other functional groups.

Role in ester-mediated reactions and transformations.

Benzyl esters are not merely passive protecting groups; they can also participate directly in a range of ester-mediated reactions and transformations. The ester functionality can be converted into other functional groups, providing a gateway to diverse molecular architectures. For instance, benzyl esters can undergo transesterification reactions in the presence of an alcohol and a suitable catalyst to form different esters.

Furthermore, they can be transformed into amides through reaction with amines, a fundamental transformation in the synthesis of peptides and other biologically important molecules. The conversion of a benzyl ester to an amide typically involves the initial deprotection to the carboxylic acid, followed by coupling with an amine using a peptide coupling reagent. Direct conversion methods from the benzyl ester have also been developed.

Contextualization of Benzyl 1-boc-2-oxopiperidine-4-carboxylate within Advanced Organic Synthesis

This compound is a highly functionalized building block that combines the key features of an N-protected piperidone with a protected carboxylic acid. This unique arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly those with stereocenters and specific substitution patterns on the piperidine (B6355638) ring.

The presence of the ketone at the 2-position allows for a variety of chemical transformations, including reduction to the corresponding alcohol, reductive amination to introduce new substituents, and alpha-functionalization to create more complex structures. The Boc-protected nitrogen ensures that these reactions occur selectively without interference from the amine.

The benzyl-protected carboxylate at the 4-position provides a handle for further synthetic elaboration. For example, after modifications at the 2-position, the benzyl group can be selectively removed to reveal the carboxylic acid. This acid can then be coupled with other molecules, such as amines or alcohols, to build larger and more complex structures. This strategic protection and functionalization make this compound a key intermediate in the synthesis of a variety of pharmacologically relevant compounds, including enzyme inhibitors and receptor ligands.

The chirality of the molecule, if introduced, adds another layer of utility, making it a valuable precursor for the enantioselective synthesis of piperidine-containing natural products and pharmaceuticals. The ability to control the stereochemistry at multiple centers of the piperidine ring is a significant challenge in organic synthesis, and intermediates like this compound provide a strategic starting point for achieving this control.

Below are tables detailing the chemical properties of this compound and a related precursor.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅NO₅ |

| Molecular Weight | 363.41 g/mol |

| Appearance | Solid |

Table 2: Properties of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| Appearance | Solid |

| Melting Point | 121-125 °C |

| Optical Activity | [α]22/D -18.5°, c = 1 in chloroform |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2-oxopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-10-9-14(11-15(19)20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBBSJVYYFUYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 1 Boc 2 Oxopiperidine 4 Carboxylate

Strategies for the Construction of the 2-Oxopiperidine Core

The synthesis of the 2-oxopiperidine scaffold, a prevalent feature in many biologically active molecules, can be achieved through methods that build the ring system from linear precursors or by modifying an existing ring.

Lactamization via Intramolecular Cyclization Reactions

The formation of the cyclic amide (lactam) bond through intramolecular reactions is a primary strategy for constructing the 2-oxopiperidine core. This involves the cyclization of a linear molecule containing both an amine and a carboxylic acid derivative.

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester with a base to yield a β-keto ester. libretexts.org This reaction is particularly effective for forming five- and six-membered rings. libretexts.org For the synthesis of a 2-oxopiperidine system, a suitable acyclic diester precursor containing a nitrogen atom in the backbone is required. The cyclization of 1,7-diesters is a common method for producing six-membered rings. libretexts.org

The general mechanism involves the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group. libretexts.org Subsequent elimination of the leaving group (alkoxide) forms the cyclic β-keto ester. libretexts.org A full equivalent of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is necessary for the reaction to proceed to completion. libretexts.org

In the context of synthesizing piperidin-2-one rings, the Dieckmann cyclization has been successfully employed. ucl.ac.uk Typically, the nitrogen atom of the precursor amine must be protected to prevent side reactions. ucl.ac.uk For instance, the cyclization of a diester of the type R-N(CH₂CO₂Et)CH₂CH₂CO₂Et would lead to a piperidine-2,4-dione derivative after the initial cyclization and subsequent workup. The choice of base and solvent is critical for optimizing the yield and preventing side reactions.

Table 1: Conditions for Dieckmann Cyclization

| Precursor Type | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Diester | NaH | THF | Piperazine-2,5-dione | nih.gov |

| 1,6-Diester | Base | - | Five-membered β-keto ester | libretexts.org |

| 1,7-Diester | Base | - | Six-membered β-keto ester | libretexts.org |

Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of unsaturated rings, including those containing heteroatoms. wikipedia.org This reaction utilizes metal catalysts, most notably ruthenium-based complexes developed by Grubbs and Schrock, to facilitate the intramolecular metathesis of two terminal alkenes. wikipedia.org The reaction is driven forward by the formation of a stable cycloalkene and the release of a volatile byproduct, ethylene. wikipedia.org

RCM is effective in creating rings of various sizes, from 5- to 30-membered rings, and is known for its tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org This makes it a versatile tool in the synthesis of complex molecules. The mechanism proceeds through a metallacyclobutane intermediate, as proposed by Chauvin. wikipedia.org

For the synthesis of a 2-oxopiperidine precursor, a diene substrate containing a protected amine would be required. For example, a diallylamine (B93489) derivative can undergo RCM to form an unsaturated six-membered nitrogen heterocycle. organic-chemistry.org Subsequent functional group manipulations would be necessary to introduce the oxo and carboxylate functionalities at the desired positions. The choice of catalyst and reaction conditions, such as temperature and solvent, can influence the efficiency and stereoselectivity of the cyclization. nih.gov

Table 2: Common Catalysts for Ring-Closing Metathesis

| Catalyst Name | Common Name | Generation | Key Feature | Reference |

|---|---|---|---|---|

| Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | Grubbs' Catalyst | First | - | nih.gov |

| (1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene) (PCy₃)Cl₂Ru=CHPh | Grubbs' Catalyst | Second | Higher activity and versatility | organic-chemistry.org |

| Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium | Grubbs II | Second | High thermal stability | nih.gov |

The formation of lactams through intramolecular amidation is a direct and fundamental approach to constructing the 2-oxopiperidine ring. This method involves the cyclization of a linear amino acid or its corresponding ester. Amides are generally synthesized from more reactive carboxylic acid derivatives such as acid chlorides, anhydrides, or esters. libretexts.orgyoutube.com

The direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often not practical. libretexts.org However, the use of coupling agents can facilitate this transformation under milder conditions. For the synthesis of a lactam, an intramolecular reaction is required. For example, heating a 5-aminocaproic acid derivative could lead to the formation of the corresponding δ-lactam (2-piperidone).

The reactivity of the carboxylic acid derivative is key; acid chlorides are highly reactive, followed by anhydrides and then esters. libretexts.org Phenolic esters are more reactive than alkyl esters due to the better leaving group ability of the phenoxide ion. libretexts.org The intramolecular cyclization of an appropriate amino ester, such as ethyl 5-amino-3-(benzyloxycarbonyl)pentanoate, would be a plausible route to a substituted 2-oxopiperidine.

Table 3: Common Methods for Amide/Lactam Formation

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acid Chloride + Amine | - | Amide | libretexts.org |

| Acid Anhydride + Amine | - | Amide | youtube.com |

| Carboxylic Acid + Amine | Coupling agent (e.g., DCC) | Amide | libretexts.org |

| Ester + Amine | Acid or Base Catalysis | Amide | youtube.com |

Derivatization of Pre-formed Lactam Systems

An alternative strategy involves starting with a pre-existing piperidine (B6355638) or lactam ring and introducing the desired functional groups.

This approach begins with a readily available piperidine derivative, such as 2-oxopiperidine-4-carboxylic acid. nih.gov The synthesis of the final target molecule, Benzyl (B1604629) 1-boc-2-oxopiperidine-4-carboxylate, would then involve a series of functionalization steps.

The key transformations would include:

Esterification: The carboxylic acid at the C-4 position would be converted to its benzyl ester. This is typically achieved by reacting the carboxylic acid with benzyl alcohol under acidic conditions or by converting the carboxylic acid to an acid chloride followed by reaction with benzyl alcohol.

N-protection: The nitrogen atom of the lactam needs to be protected with a tert-butyloxycarbonyl (Boc) group. This is commonly done using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Ring expansion or contraction strategies from related heterocycles.

The formation of the 2-oxopiperidine (δ-valerolactam) core of the target molecule can be efficiently achieved through ring expansion reactions of five-membered carbocyclic precursors. Two classical and powerful methods for this transformation are the Beckmann rearrangement and the Schmidt reaction. Both reactions serve to insert a nitrogen atom into a cyclic ketone, thereby expanding the ring by one atom to form the corresponding lactam.

The Beckmann rearrangement transforms an oxime into an amide or, in the case of a cyclic oxime, a lactam. masterorganicchemistry.comwikipedia.orgchem-station.com The process begins with the formation of an oxime from a ketone, such as cyclopentanone (B42830). This oxime is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride. wikipedia.orgnumberanalytics.com The acid converts the hydroxyl group of the oxime into a good leaving group. Subsequent heating prompts a stereospecific rearrangement where the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom, breaking the N-O bond. wikipedia.orgchem-station.com The resulting nitrilium ion is then trapped by water and tautomerizes to yield the stable lactam. chem-station.com For instance, the archetypal Beckmann rearrangement converts cyclohexanone (B45756) oxime into ε-caprolactam, the precursor to Nylon 6. wikipedia.orgchem-station.com Applying this to a substituted cyclopentanone oxime provides a direct route to a substituted 2-oxopiperidine ring.

The Schmidt reaction offers another route for ring expansion, directly converting a ketone into a lactam using hydrazoic acid (HN₃) in the presence of a strong acid catalyst. researchgate.netchimia.ch When applied to a cyclic ketone like cyclopentanone, the reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl group. Following the elimination of water, a key intermediate is formed which, upon losing dinitrogen gas, undergoes rearrangement with migration of one of the alpha-carbons to the nitrogen atom. chimia.ch This sequence effectively inserts a nitrogen atom next to the former carbonyl carbon, yielding the ring-expanded lactam. The intramolecular version of the Schmidt reaction has proven to be a powerful tool for assembling complex nitrogen-containing heterocycles in natural product synthesis. chimia.chnih.gov

While other ring expansion methods exist, such as those starting from pyrrolidine (B122466) or aziridine (B145994) derivatives, the Beckmann and Schmidt reactions are particularly relevant as they provide direct access to the 2-oxopiperidone scaffold from readily available cyclopentanone precursors. chemrxiv.orgspringernature.comrsc.org

Introduction and Manipulation of the 1-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the chemistry of amino acids and nitrogen heterocycles. Its role is to temporarily mask the nucleophilicity and basicity of the nitrogen atom, allowing other transformations to be carried out on the molecule. Its widespread use stems from its stability under a variety of conditions and its facile, clean removal under acidic conditions.

N-Acylation methods for carbamate (B1207046) formation.

The most common and straightforward method for introducing the Boc group onto a piperidine nitrogen is through N-acylation with di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride). This reaction is typically performed in the presence of a base to neutralize the acidic byproduct and to deprotonate the nitrogen atom, enhancing its nucleophilicity.

The reaction involves the nucleophilic attack of the piperidone nitrogen onto one of the carbonyl carbons of the Boc-anhydride. This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected product, releasing carbon dioxide and a tert-butoxide anion, which is protonated by the acidic byproduct. Common bases include triethylamine (B128534) (Et₃N) or inorganic bases like potassium carbonate. mdpi.com The choice of solvent can vary, with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being frequently used. mdpi.com

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Piperidine-4-carboxylic acid methyl ester derivative | Boc₂O, Et₃N | DCM | 0 °C to RT, 16 hrs | 99% | mdpi.com |

| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Iodomethane, K₂CO₃ | DMF | RT, 3 hrs | Not specified | mdpi.com |

| DL-pipecolinic acid | Boc₂O, K₂CO₃ | Acetone (B3395972)/Water | RT, overnight | 99% | organicreactions.org |

| N-benzyl-3-hydroxy piperidine | Boc₂O, Pd/C, H₂ | Methanol or Ethanol | Not specified | Not specified | stackexchange.com |

Orthogonal protecting group strategies in multi-step syntheses.

In the context of Benzyl 1-boc-2-oxopiperidine-4-carboxylate, the Boc group on the nitrogen and the benzyl (Bn) group on the ester at the 4-position form an orthogonal protecting group pair. Orthogonality in this context means that each protecting group can be removed selectively in the presence of the other by using completely different reaction conditions. This strategy is fundamental for the synthesis of complex molecules, as it allows for the sequential unmasking and reaction of different functional groups. chemrxiv.org

The N-Boc group is characteristically labile to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the group to release the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide, regenerating the free amine.

Conversely, the benzyl ester is stable to the acidic conditions used to remove the Boc group. Its removal is most commonly achieved via catalytic hydrogenolysis. This reaction involves exposing the molecule to hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This process cleaves the benzylic C-O bond, releasing the free carboxylic acid and toluene (B28343) as a byproduct. These hydrogenolysis conditions leave the acid-stable Boc group completely intact.

This orthogonality is crucial. For example, one could selectively deprotect the nitrogen by treatment with TFA to allow for further functionalization at that position, while leaving the benzyl ester untouched. Alternatively, the benzyl ester could be selectively cleaved by hydrogenation to reveal the carboxylic acid for amide coupling or other transformations, without affecting the N-Boc group. This strategic pairing allows for precise, stepwise modifications at either the nitrogen or the C-4 carboxylate position.

Regioselective Esterification at the 4-Position

The final key functionalization in the synthesis of the title compound is the regioselective formation of a benzyl ester at the 4-position of the piperidine ring. This transformation must be carried out on a precursor such as 1-Boc-2-oxopiperidine-4-carboxylic acid.

Methods for benzyl ester formation (e.g., from carboxylic acids or acyl chlorides).

Several reliable methods exist for the conversion of a carboxylic acid to a benzyl ester.

SN2 Reaction with Benzyl Halides: A classic approach involves the deprotonation of the carboxylic acid with a mild base (e.g., potassium carbonate, cesium carbonate) to form the carboxylate salt. This nucleophilic carboxylate then displaces a halide from benzyl bromide or benzyl chloride in a polar aprotic solvent like DMF or acetone to furnish the benzyl ester.

Fischer Esterification: This is a direct, acid-catalyzed condensation of the carboxylic acid with benzyl alcohol. wikipedia.org Catalysts such as sulfuric acid or p-toluenesulfonic acid are typically used, and the reaction is often heated with removal of water to drive the equilibrium towards the ester product. wikipedia.orgresearchgate.net While effective, the strong acidic conditions may not be compatible with certain sensitive substrates, though the Boc group is generally stable to these specific catalysts if conditions are carefully controlled.

From Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the HCl byproduct, to yield the benzyl ester. wikipedia.org

Using Specialized Reagents: Milder, more modern methods have been developed to avoid harsh conditions. For example, 2-benzyloxy-1-methylpyridinium triflate, generated in situ from 2-benzyloxypyridine and methyl triflate, can effectively benzylate carboxylic acids under neutral conditions that are compatible with both acid- and base-labile groups like the Boc group. researchgate.net

Catalytic approaches to enhance selectivity and yield.

To improve efficiency, reduce waste, and operate under milder conditions, various catalytic approaches for esterification have been developed. These methods often offer higher yields and selectivity compared to classical approaches.

A direct, palladium-catalyzed C-H acyloxylation allows for the benzylation of carboxylic acids using toluene as the benzyl source under an oxygen atmosphere. researchgate.net This provides a highly atom-economic route to benzyl esters. researchgate.net Heterogeneous iron-catalyzed methods have also been demonstrated for the direct alkylation of alcohols, and similar principles can be applied to esterification. researchgate.net

For transformations of existing esters or formation from acids, catalytic amounts of a strong acid are the most common approach. wikipedia.org For instance, a rapid benzylation of carboxylic acids can be achieved using a catalytic amount of p-toluenesulfonic acid under solvent-free conditions. researchgate.net More advanced catalysts, such as 2,2'-biphenol-derived phosphoric acids, can promote dehydrative esterification between equimolar amounts of carboxylic acids and alcohols without the need to remove water. researchgate.net In a different approach, ferric(III) chloride can be used catalytically to convert benzyl esters into other esters via an acid chloride intermediate, showcasing the versatility of catalytic metal salts in these transformations. masterorganicchemistry.com

| Substrates | Catalyst/Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Carboxylic Acid, Toluene | Palladium catalyst | Oxygen atmosphere | Direct benzylation via C-H activation | researchgate.net |

| Carboxylic Acid, Benzyl Alcohol | p-Toluenesulfonic acid | Solvent-free, vacuum | Rapid, high atom economy | researchgate.net |

| Carboxylic Acid, Alcohol | 2,2'-biphenol-derived phosphoric acid | Toluene, 100 °C | Dehydrative esterification without water removal | researchgate.net |

| Benzyl Ester, Alcohol/Amine | FeCl₃ (catalytic), α,α-Dichlorodiphenylmethane | CH₂Cl₂, r.t. | Facile one-pot transesterification/amidation | masterorganicchemistry.com |

| Carboxylic Acid, Benzyl Alcohol | Sulfuric Acid or HCl | Heat, removal of water | Classic Fischer esterification | wikipedia.org |

Convergent and Linear Synthetic Route Design

The construction of the target molecule can be approached through either a linear sequence, where the molecule is built step-by-step, or a convergent approach, where key fragments are synthesized separately and then combined.

A plausible linear synthesis would commence with the formation of the N-Boc protected piperidine ring, followed by the introduction of the necessary functionalities. A key intermediate in this strategy is 1-Boc-4-piperidone .

A common method for the preparation of N-Boc protected piperidines involves the reaction of the corresponding piperidine with di-tert-butyl dicarbonate (Boc)₂O. For instance, N-Boc-4-hydroxypiperidine can be synthesized by reacting 4-hydroxypiperidine (B117109) with (Boc)₂O in the presence of a base like potassium carbonate in methanol. google.com The resulting alcohol can then be oxidized to the ketone, 1-Boc-4-piperidone , a crucial building block for further elaboration.

An alternative approach to the piperidone scaffold is the reduction of N-acyl-2,3-dihydro-4-pyridones. The use of zinc and acetic acid provides a mild and inexpensive method for this transformation. organic-chemistry.org

Once 1-Boc-4-piperidone is obtained, the next critical step is the introduction of the carboxylate group at the 4-position. This can be achieved through various methods, including the Strecker or Bucherer-Bergs reactions to form an aminonitrile or hydantoin (B18101), respectively, followed by hydrolysis. For example, reacting 4-piperidone (B1582916) monohydrate hydrochloride with potassium cyanide and ammonium (B1175870) carbonate yields a spirohydantoin intermediate. Subsequent protection of the piperidine nitrogen with a Boc group and hydrolysis of the hydantoin ring furnishes the corresponding amino acid, 4-amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid .

A more direct approach to a 4-carboxylated piperidine involves the protection of isonipecotic acid (piperidine-4-carboxylic acid) with (Boc)₂O. This reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521). chemicalbook.com

To construct the 2-oxopiperidine ring with the carboxylate at the 4-position, a Dieckmann condensation of a suitable acyclic precursor is a powerful strategy. This intramolecular Claisen condensation of a diester forms a cyclic β-keto ester. google.com For the synthesis of this compound, a diester with the nitrogen already incorporated and protected would be required.

A potential linear sequence could therefore be envisioned as:

Synthesis of a suitably protected glutamic acid derivative.

Elongation of the carbon chain to provide a diester precursor.

Dieckmann condensation to form the 1-Boc-2-oxopiperidine-4-carboxylate ring system.

If the ester formed is not the desired benzyl ester, a transesterification step would be necessary.

A convergent synthesis involves the preparation of key fragments of the target molecule, which are then coupled together. For this compound, a potential convergent strategy could involve the coupling of a pre-functionalized piperidine precursor.

One such strategy could involve the synthesis of a dihydropyridone which is then subjected to further functionalization. For example, a multi-component reaction can be employed to generate highly substituted 2-piperidinones.

A recent modular approach to piperidine synthesis combines biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis. news-medical.net This method allows for the efficient formation of new carbon-carbon bonds without the need for protecting groups or expensive catalysts like palladium. news-medical.net Such a strategy could be adapted to introduce the carboxylate functionality or a precursor at the 4-position of a pre-formed N-Boc piperidine ring.

Another convergent approach could involve the use of organometallic scaffolding. This strategy allows for the construction of highly substituted piperidines in a controlled manner. nih.gov For example, a molybdenum-based scaffold has been used for the enantiocontrolled construction of 2,3,6-trisubstituted piperidines. nih.gov This methodology could potentially be adapted to introduce the required functionalities at the 1, 2, and 4 positions of the piperidine ring.

A summary of potential synthetic strategies is presented in the table below:

| Strategy | Key Reactions | Starting Materials (Examples) | Intermediates (Examples) |

| Linear Synthesis | Boc Protection, Oxidation, Dieckmann Condensation | 4-Hydroxypiperidine, Isonipecotic Acid, Glutamic Acid derivatives | 1-Boc-4-piperidone, N-Boc-piperidine-4-carboxylic acid |

| Convergent Synthesis | Multi-component reactions, C-H activation/Cross-coupling, Organometallic scaffolding | Simple amines and aldehydes, N-Boc-piperidine | Highly substituted dihydropyridones, Functionalized piperidine fragments |

Stereochemical Control in Synthesis

The introduction of chirality into the synthesis of this compound derivatives is crucial for the development of biologically active compounds. This can be achieved through enantioselective and diastereoselective approaches.

For derivatives of this compound with additional stereocenters, diastereoselective reactions are employed to control the relative stereochemistry. For example, the epoxidation of tetrahydropyridines can be performed diastereoselectively, followed by regioselective ring-opening to yield highly substituted, oxygenated piperidines. nih.gov The hydroboration of substituted tetrahydroazepines has also been shown to proceed with high diastereofacial selectivity. mdpi.com

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Catalytic asymmetric synthesis provides an efficient route to chiral piperidines. For example, a catalytic asymmetric deprotonation-aldehyde trapping-ring expansion sequence has been used to synthesize β-hydroxy piperidines from N-Boc pyrrolidine. nih.gov Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including piperazin-2-ones and morpholin-2-ones, which are structurally related to 2-oxopiperidones. nih.govrsc.org

A widely used strategy for stereochemical control is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones (Evans auxiliaries), camphorsultam, and pseudoephedrine. wikipedia.org For instance, N-acyl derivatives of oxazinanones, which can be derived from homochiral β-amino esters, undergo stereoselective enolate alkylation reactions. capes.gov.br This approach could be applied to introduce substituents at the 3- or 5-position of the piperidone ring with high stereocontrol. The synthesis of aziridine-2-carboxylic acid derivatives has been achieved in a stereodefined manner using α,β-unsaturated acyl camphor (B46023) sultams. capes.gov.br

A summary of stereocontrol strategies is provided in the table below:

| Approach | Method | Key Features | Example Application |

| Enantioselective | Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity. | Asymmetric deprotonation-ring expansion for chiral piperidines. nih.gov |

| Organocatalysis | Use of small organic molecules as chiral catalysts. | Asymmetric synthesis of piperazin-2-ones. nih.gov | |

| Diastereoselective | Substrate Control | Existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. | Diastereoselective epoxidation of tetrahydropyridines. nih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral group. | The chiral auxiliary is attached to the substrate, directs the stereoselective reaction, and is then removed. | Evans oxazolidinones for asymmetric alkylations. capes.gov.br |

Chemical Reactivity and Transformations

Reactivity of the 2-Oxopiperidine (Lactam) Moiety

The chemical behavior of the 2-oxopiperidine ring in Benzyl (B1604629) 1-boc-2-oxopiperidine-4-carboxylate is characteristic of a cyclic amide, or lactam. The N-Boc group, being electron-withdrawing, tends to decrease the nucleophilicity of the nitrogen atom but can also influence the electrophilicity of the lactam carbonyl carbon. The reactivity is centered around the electrophilic carbonyl group and the potential for cleavage of the amide bond.

Nucleophilic Additions to the Lactam Carbonyl

The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of tetrahedral intermediates which can then be reduced or undergo further reactions, sometimes resulting in ring-opening.

The lactam carbonyl can be reduced to either a cyclic hemiaminal or fully to a cyclic amine, depending on the reducing agent and reaction conditions. Powerful hydride reagents are typically required for this transformation. For instance, the reduction of N-protected 2-piperidones can yield piperidines. While specific studies on Benzyl 1-boc-2-oxopiperidine-4-carboxylate are not prevalent, the reduction of similar N-Boc protected lactams suggests that reagents like lithium aluminum hydride (LiAlH₄) would reduce the lactam carbonyl to the corresponding amine, yielding Benzyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate. Milder reducing agents might lead to the formation of a stable hemiaminal.

Table 1: Representative Reduction Reactions of N-Boc-Lactams

| Reagent | Product Type | General Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Cyclic Amine | Anhydrous ether or THF, 0 °C to reflux |

| Sodium Borohydride (B1222165) (NaBH₄) | No reaction | Typically not strong enough to reduce amides/lactams |

| Diisobutylaluminium Hydride (DIBAL-H) | Cyclic Hemiaminal | Aprotic solvent (e.g., Toluene (B28343), DCM), low temp. (-78 °C) |

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds are potent nucleophiles that readily attack the lactam carbonyl. libretexts.orgdalalinstitute.comyoutube.comyoutube.com The initial addition forms a tetrahedral intermediate. With N-protected lactams, this intermediate can be stable under the reaction conditions. Upon acidic workup, this intermediate typically collapses, leading to ring-opening and the formation of a ketone-substituted amino acid derivative. For example, reaction with an organolithium reagent (RLi) would initially form a lithium alkoxide intermediate. Aqueous workup would then lead to the formation of a δ-amino ketone. It is crucial to control the stoichiometry as these strong bases can also potentially react with other sites if there are acidic protons. libretexts.org

Table 2: Addition of Organometallic Reagents to N-Boc-Lactams

| Reagent Type | Intermediate Product | Final Product (after workup) | General Conditions |

| Grignard (RMgX) | Magnesium Alkoxide | δ-Amino Ketone | Anhydrous ether or THF, low temperature to RT |

| Organolithium (RLi) | Lithium Alkoxide | δ-Amino Ketone | Anhydrous hexanes or ether, low temperature to RT |

Ring-Opening Reactions

The amide bond within the lactam ring can be cleaved through various nucleophilic acyl substitution reactions, leading to linear amino acid derivatives.

The lactam can be hydrolyzed under either acidic or basic conditions to yield the corresponding amino acid. Basic hydrolysis, typically using a strong base like sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the lactam carbonyl, followed by ring opening to form the carboxylate salt of N-Boc-5-amino-3-(benzyloxycarbonyl)pentanoic acid. Acid-catalyzed hydrolysis is also possible, but care must be taken as the N-Boc protecting group is labile under strong acidic conditions. nih.gov Using milder acidic conditions could potentially achieve selective lactam hydrolysis.

Aminolysis involves the ring-opening of the lactam by an amine nucleophile to form a new amide derivative. This reaction is often catalyzed by acids or metal ions. nih.govnih.gov For instance, reacting this compound with a primary amine (R-NH₂) would yield a diamide (B1670390) product. Similarly, alcoholysis with an alcohol (R-OH) under acidic or basic catalysis would cleave the lactam to form an ester, resulting in a product with both an ester from the ring-opening and the original benzyl ester at the 4-position. The efficiency of these reactions depends on the nucleophilicity of the incoming amine or alcohol and the reaction conditions.

Table 3: Ring-Opening Reactions of the Lactam Moiety

| Reaction Type | Reagent/Catalyst | Product Type |

| Hydrolysis | NaOH (aq) / Heat | Carboxylate salt of the ring-opened amino acid |

| Hydrolysis | H₃O⁺ / Heat | Ring-opened amino acid (potential Boc cleavage) |

| Aminolysis | R-NH₂ / Heat or Catalyst | Diamide derivative |

| Alcoholysis | R-OH / Acid or Base Catalyst | Ester-amide derivative |

Transformations Involving the 1-Boc Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in medicinal and process chemistry. researchgate.net Its strategic removal and the subsequent functionalization of the liberated nitrogen are critical steps in the synthesis of more complex molecules.

Selective Deprotection Methodologies

Acid-catalyzed cleavage is the most common method for Boc deprotection. researchgate.net Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), typically in an anhydrous organic solvent, are used to protonate the carbamate (B1207046), which then fragments into the free amine, carbon dioxide, and isobutylene (B52900).

For substrates with sensitive functionalities, the choice of acid and reaction conditions is crucial. reddit.com For instance, using HCl in dioxane at 0°C can be a milder alternative to TFA. reddit.com In the synthesis of related piperidine (B6355638) derivatives, a 4M solution of HCl in 1,4-dioxane (B91453) has been effectively used to remove the Boc group. znaturforsch.com The reaction is often performed at 0°C initially and then allowed to warm to room temperature. reddit.comznaturforsch.com Careful monitoring by techniques like Thin Layer Chromatography (TLC) is recommended to avoid side reactions. reddit.com

Table 1: Typical Conditions for Acid-Catalyzed Boc Deprotection

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 20-50% TFA in DCM, 0°C to RT, 1-3 h | reddit.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4M HCl in Dioxane, 0°C to RT, 1-4 h | reddit.comznaturforsch.com |

| Hydrogen Chloride (HCl) | Diethyl Ether | Saturated solution, RT | researchgate.net |

Thermal removal of a Boc group is a catalyst-free, green alternative to acid-mediated methods. acsgcipr.org This method involves heating the substrate, often at high temperatures (120-250°C), either neat or in a high-boiling solvent like dioxane, methanol, or even water. acsgcipr.orgacs.org The mechanism is believed to proceed through a concerted proton transfer and release of isobutylene, followed by decarboxylation of the resulting carbamic acid. researchgate.netacsgcipr.org

This technique can be particularly useful in continuous flow chemistry, allowing for rapid heating and short reaction times, which can minimize the degradation of thermally sensitive products. researchgate.netacs.org Studies have shown successful thermal deprotection of various N-Boc protected amines, including those with heterocyclic structures. acs.org However, the high temperatures required may pose a risk of side reactions, such as racemization or elimination, and may not be compatible with the benzyl ester moiety in the target molecule. acsgcipr.org

Table 2: General Conditions for Thermal Boc Deprotection

| Solvent | Temperature Range (°C) | Method | Reference |

|---|---|---|---|

| Methanol / Trifluoroethanol | 120-200 | Continuous Flow | acs.org |

| Dioxane / Water | 150 | Microwave | reddit.com |

| Water (superheated) | >100 | Pressurized Reactor / Flow | acsgcipr.org |

| None (Solvent-free) | ~250 | Batch / Flow | researchgate.net |

Subsequent N-Functionalization after Boc Removal

Once the Boc group is removed to yield benzyl 2-oxopiperidine-4-carboxylate, the newly exposed secondary amine is available for a variety of functionalization reactions, most commonly alkylation and acylation, to build molecular complexity.

N-Alkylation: The secondary amine of the deprotected piperidone can be alkylated using an appropriate alkyl halide in the presence of a base. A common procedure involves reacting the piperidine derivative with an agent like benzyl bromide and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). chemicalbook.com This reaction introduces a substituent onto the nitrogen atom, a key step in synthesizing various biologically active compounds. chemicalbook.comsigmaaldrich.com For example, the synthesis of N-benzyl-4-piperidinecarboxylic acid methyl ester is achieved through the alkylation of the corresponding piperidine ester hydrochloride. google.com

N-Acylation: The piperidone nitrogen can also be acylated by reacting it with an activated carboxylic acid or an acyl chloride. Standard peptide coupling conditions are often employed for this transformation. Reagents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are used to couple a carboxylic acid to the amine in the presence of a tertiary amine base like triethylamine (B128534). znaturforsch.comresearchgate.net This method is widely used to form amide bonds in the synthesis of complex molecules, including potential enzyme inhibitors. znaturforsch.comresearchgate.net

Table 3: Examples of N-Functionalization Reactions on Piperidine Scaffolds

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzyl piperidine | chemicalbook.com |

| N-Acylation | Carboxylic acid, EDCI, HOBt, Et₃N | N-Acyl piperidine (Amide) | znaturforsch.comresearchgate.net |

Reactions of the Benzyl Carboxylate Ester

The benzyl ester group serves as a common protecting group for carboxylic acids. Its removal to liberate the free carboxylic acid is a key transformation, typically achieved through catalytic hydrogenolysis. acsgcipr.orgacsgcipr.org

This reaction involves the cleavage of the carbon-oxygen bond of the benzyl ester using hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). acsgcipr.orgcommonorganicchemistry.com The reaction is typically carried out in solvents like methanol, ethanol, or ethyl acetate (B1210297) under mild conditions of temperature and pressure. acsgcipr.orgcommonorganicchemistry.com An alternative to using flammable hydrogen gas is catalytic transfer hydrogenation (CTH), which uses a hydrogen donor like 1,4-cyclohexadiene (B1204751) in the presence of the palladium catalyst. acsgcipr.org

Hydrogenolysis is generally a clean and high-yielding reaction. acsgcipr.org Importantly, it is often compatible with the N-Boc protecting group, allowing for the selective deprotection of the benzyl ester while the Boc group remains intact. However, care must be taken as some reducible functional groups can interfere with the reaction. acsgcipr.orgacsgcipr.org The resulting products of the hydrogenolysis are the desired carboxylic acid and toluene. acsgcipr.org

Table 4: Common Conditions for Benzyl Ester Hydrogenolysis

| Hydrogen Source | Catalyst | Solvent(s) | Reference |

|---|---|---|---|

| H₂ (gas) | 10% Pd/C | Methanol, Ethanol, Ethyl Acetate | commonorganicchemistry.com |

| 1,4-Cyclohexadiene | 10% Pd/C | Ethanol | acsgcipr.org |

| Tetrahydroxydiboron | ARP-Pd (resin-supported) | Water | researchgate.net |

Selective Deprotection via Hydrogenolysis

One of the most useful transformations for this molecule is the selective removal of the benzyl ester group via hydrogenolysis. This reaction cleaves the benzyl C-O bond, converting the ester into a carboxylic acid, while typically leaving the Boc protecting group and the lactam ring intact.

Hydrogenolysis is most commonly performed using a palladium catalyst, such as 10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). rsc.org An alternative and often safer approach is transfer hydrogenation, which avoids the need for handling hydrogen gas cylinders. In this method, a hydrogen donor like 1,4-cyclohexadiene or ammonium (B1175870) formate (B1220265) is used in the presence of the palladium catalyst. rsc.org The reaction proceeds by bonding the benzyl ester to the active sites on the metal catalyst, leading to the cleavage of the ester and the formation of the corresponding carboxylic acid and toluene. rsc.org

The selectivity of this reaction is a key advantage. The N-Boc group is generally stable under the neutral conditions of catalytic hydrogenolysis, allowing for the specific deprotection of the benzyl ester. nih.gov This orthogonality is crucial in multi-step syntheses where the nitrogen atom needs to remain protected for subsequent reactions.

Table 1: Typical Conditions for Selective Benzyl Ester Deprotection

| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol, Ethanol, THF | Room Temperature, 1 atm | 1-Boc-2-oxopiperidine-4-carboxylic acid |

| 10% Pd/C | 1,4-Cyclohexadiene | Ethanol | Room Temperature to Reflux | 1-Boc-2-oxopiperidine-4-carboxylic acid |

| 20% Pd(OH)₂/C (Pearlman's catalyst) | H₂ (gas) | Ethanol/Acetic Acid | Elevated Temperature (e.g., 60°C) | 1-Boc-2-oxopiperidine-4-carboxylic acid |

Transesterification Reactions

Transesterification is a fundamental process for converting one ester into another and has wide applications in both academic and industrial research. nih.gov For this compound, this involves reacting the benzyl ester with a different alcohol in the presence of a catalyst to replace the benzyl group. The reaction is an equilibrium process, often driven to completion by using a large excess of the new alcohol, which can also serve as the solvent. masterorganicchemistry.com

The β-keto ester functionality in the target molecule allows for selective transesterification, likely proceeding through a chelated enol intermediate. rsc.orgnih.gov A variety of catalysts can be employed, including acids, bases, and organometallic compounds. ucc.ie

Acid Catalysis: Protic acids or Lewis acids like boric acid, boronic acids, or titanium(IV) alkoxides can catalyze the reaction. rsc.orgnih.govdntb.gov.ua Anhydrous conditions are typically necessary to prevent competitive hydrolysis of the ester. rsc.orgucc.ie

Base Catalysis: Strong bases such as sodium hydroxide or sodium methoxide (B1231860) can also be used. srsintl.com The mechanism involves the formation of a nucleophilic alkoxide from the new alcohol, which attacks the ester's carbonyl carbon. masterorganicchemistry.comsrsintl.com Care must be taken to use anhydrous conditions to avoid saponification. srsintl.com

Table 2: Catalytic Systems for Transesterification of β-Keto Esters

| Catalyst Type | Example Catalyst | Typical Conditions | Key Feature |

|---|---|---|---|

| Lewis Acid | Boric Acid (H₃BO₃) on Silica (B1680970) | Solvent-free, heat | Environmentally benign and recyclable catalyst system. nih.gov |

| Lewis Acid | 3-Nitrobenzeneboronic acid | Toluene, reflux | Effective at low catalyst loading (2.5 mol%). rsc.org |

| Organometallic | Tetraalkyl Titanates (e.g., Ti(OiPr)₄) | Heat, neat or in solvent | Highly effective for esterification and transesterification. google.com |

| Base | Sodium Methoxide (NaOMe) | Excess methanol, heat | Classic method, driven by excess alcohol. srsintl.com |

Reduction to alcohols or subsequent carboxylic acid formation

The ester and ketone functionalities within this compound can be reduced to alcohols. The benzyl ester can be reduced to a primary alcohol, 1-Boc-4-(hydroxymethyl)piperidin-2-one. This transformation typically requires a strong reducing agent, as esters are less reactive than ketones. Lithium aluminum hydride (LiAlH₄) is effective for reducing both esters and carboxylic acids to primary alcohols. rsc.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions but can reduce the ketone. rsc.org However, methods exist for NaBH₄ reduction of carboxylic acids after activation, for example, via a mixed anhydride. researchgate.net

The conversion to the corresponding carboxylic acid, 1-Boc-2-oxopiperidine-4-carboxylic acid, can be achieved through several methods. As discussed previously, catalytic hydrogenolysis of the benzyl ester directly yields the carboxylic acid. rsc.org Alternatively, saponification using a base like lithium hydroxide or sodium hydroxide, followed by an acidic workup, will hydrolyze the ester to the carboxylate salt and then to the final carboxylic acid. youtube.com

Reactivity at the 4-Position and Adjacent Carbons

The carbon at the 4-position is alpha to both the ester carbonyl and the lactam carbonyl, making the attached proton particularly acidic (pKa ≈ 10-13). youtube.compressbooks.pub This acidity is the basis for a range of functionalization reactions.

α-Functionalization to the Ester

Deprotonation at the C-4 position with a suitable base, such as sodium hydride (NaH) or an alkoxide, generates a stable enolate. pressbooks.pub This nucleophilic enolate can then react with various electrophiles in an Sₙ2 reaction, most commonly with alkyl halides, to introduce a substituent at the alpha position. pressbooks.pub This allows for the construction of quaternary carbon centers if a second, different alkyl group is introduced after a subsequent deprotonation step. youtube.com This alkylation is a fundamental step in the acetoacetic ester synthesis, which can be conceptually applied here. youtube.com

Cyclization reactions leading to polycyclic systems

The nucleophilic character of the C-4 position can be exploited to form new rings, leading to polycyclic systems. A classic example is the Dieckmann condensation, an intramolecular reaction of a diester to form a cyclic β-keto ester. While the parent molecule is not a diester, if it is modified to contain a tethered electrophile, an intramolecular cyclization can occur. For instance, alkylation at C-4 with a dihaloalkane could be followed by an intramolecular ring closure.

More directly, related piperidine systems have been shown to undergo base-mediated intramolecular cyclization to provide key piperidin-4-one ester intermediates, which can then be used to construct spirocyclic systems. srsintl.com These reactions demonstrate the utility of the piperidone scaffold in creating complex, three-dimensional structures.

General Functional Group Interconversions within the Scaffold

Beyond the specific reactions detailed above, the functional groups on the this compound scaffold can undergo various other interconversions.

Ketone Reduction: The 2-oxo (lactam) and potential 4-oxo (if decarboxylated) functionalities can be reduced. For example, reductive amination of a ketone can introduce a new amine substituent. srsintl.com

Boc-Deprotection and N-Functionalization: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), liberating the secondary amine. This amine can then be functionalized through alkylation, acylation, or arylation to introduce a variety of substituents on the piperidine nitrogen. google.com

Decarboxylation: Following hydrolysis of the benzyl ester to the carboxylic acid, the resulting β-keto acid is susceptible to decarboxylation upon heating, which removes the carboxyl group as CO₂ and yields N-Boc-piperidin-2-one. pressbooks.pub This is a common strategy in syntheses involving β-keto esters. pressbooks.pub

Applications in Advanced Organic Synthesis

Role as a Versatile Intermediate for Complex Molecular Architectures

The strategic placement of orthogonal protecting groups—the Boc group on the nitrogen and the benzyl (B1604629) group on the carboxylate—allows for selective deprotection and functionalization, making it an ideal starting point for the construction of more elaborate molecules. wikipedia.org The lactam ring and the ester provide handles for a multitude of transformations.

The structure of Benzyl 1-boc-2-oxopiperidine-4-carboxylate is primed for the synthesis of various nitrogen-containing heterocycles. researchgate.net The lactam can be reductively opened or can participate in cyclization reactions. For instance, the ketone at the 2-position can be transformed into an enamine or enolate, which can then undergo intramolecular reactions. Research on related 4-oxopiperidine-1-carboxylates has demonstrated that these intermediates can be used to construct fused heterocyclic systems. researchgate.net For example, treatment of a related dimethylhydrazone derivative with BuLi and subsequent reaction with protected alcohol iodides, followed by cyclization with a Lewis acid like BiBr₃, can lead to piperidine (B6355638) derivatives fused with oxygen heterocycles in a stereoselective manner. researchgate.net

Furthermore, the ester at the 4-position can be converted to other functional groups, such as an amide or an aldehyde, which can then participate in cyclization reactions to form bicyclic or spirocyclic structures. The synthesis of spiro-4-piperidines, for example, has been achieved from related 4-piperidone (B1582916) precursors. nih.gov

A generalized scheme for the preparation of fused heterocycles from a related piperidone is presented below:

| Starting Material | Reagents | Product | Reference |

| tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone | 1. BuLi, 2. ICH₂(CH₂)nOSiMe₂(t-Bu), 3. BiBr₃, Et₃SiH | cis-N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles | researchgate.net |

Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials. nih.gov The functional handles on this compound make it a suitable candidate for participation in such reactions. For instance, the ketone at the 2-position could potentially participate in Ugi or Passerini reactions. wikipedia.orgwikipedia.org The Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org Similarly, the Passerini three-component reaction (P-3CR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.org

While direct examples with this compound are not extensively documented in readily available literature, the general applicability of these MCRs to ketones suggests its potential. The reaction would introduce significant diversity at the 2-position of the piperidine ring, generating complex peptide-like structures. nih.gov

A general representation of how a ketone can participate in an Ugi reaction is as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| Ketone | Amine | Carboxylic Acid | Isocyanide | α-acetamido carboxamide |

Precursor for Scaffold Diversification

The ability to generate a wide array of derivatives from a single, advanced intermediate is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent precursor for such diversification efforts.

The creation of chemical libraries is essential for exploring the structure-activity relationships (SAR) of bioactive molecules. nih.gov The orthogonal protecting groups and multiple functionalization points of this compound allow for the systematic variation of substituents. For example, the benzyl ester can be deprotected and coupled with a diverse set of amines to create a library of amides. Subsequently, the Boc group can be removed and the resulting secondary amine can be acylated, alkylated, or used in reductive amination with a variety of aldehydes to introduce further diversity.

This combinatorial approach enables the rapid synthesis of a large number of analogs, which can then be screened to identify compounds with desired properties and to understand how different structural features influence activity. researchgate.net

An illustrative diversification strategy is shown in the table below:

| Diversification Point | Reaction Type | Reagent Class | Resulting Moiety |

| Carboxylate at C4 | Amide Coupling | Amines | Amide Library |

| Amine at N1 (after Boc deprotection) | Acylation | Acid Chlorides | N-Acyl Piperidines |

| Amine at N1 (after Boc deprotection) | Reductive Amination | Aldehydes | N-Alkyl Piperidines |

The unique reactivity of functionalized piperidones like this compound can spur the development of new synthetic methods. For instance, stereoselective transformations directed by the existing functionalities are of great interest. nih.gov The development of rhodium-catalyzed C-H functionalization of N-Boc-piperidines has shown that site-selectivity can be controlled by the choice of catalyst and protecting group. nih.gov Such methodologies could be applied to this compound to achieve selective functionalization at various positions on the piperidine ring, leading to novel analogs that would be difficult to access through traditional methods.

Strategic Importance in Total Synthesis Efforts

The piperidine ring is a common motif in a vast number of alkaloids and other biologically active natural products. Chiral, non-racemic piperidine building blocks are therefore highly sought after for the total synthesis of these complex molecules. researchgate.net While specific total syntheses employing this compound are not prominently reported, its structure suggests it could serve as a key intermediate in such endeavors.

The presence of a chiral center, if introduced early in the synthesis or if the compound is resolved, would make it a valuable chiral building block. The functional handles would allow for the elaboration of the side chains and the construction of the rest of the natural product framework. The synthesis of various alkaloids often relies on the stereoselective functionalization of a pre-existing piperidine core. researchgate.net

Integration into convergent synthetic pathways.

A patent for the preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate describes a process that results in a convergent synthesis of β-lactamase inhibitors. google.com While this patent does not specifically mention this compound, it highlights the general utility of piperidine-based intermediates in convergent strategies for preparing complex, biologically active molecules. google.com

Chiral building block applications in asymmetric synthesis.

The piperidine ring is a common motif in a vast number of chiral natural products and pharmaceuticals. chemicalbook.comchemsrc.com The development of synthetic routes to enantiomerically pure piperidine derivatives is therefore a significant area of research. When prepared in an enantiomerically pure form, substituted piperidones, such as the core of this compound, can serve as valuable chiral building blocks.

Research by the American Chemical Society has demonstrated the use of a 2-piperidone (B129406) type of chiral building block for the synthesis of 3-piperidinol alkaloids. bldpharm.comchemsrc.com This work underscores the potential of chiral piperidone systems in the asymmetric synthesis of natural products. bldpharm.comchemsrc.com Furthermore, a practical asymmetric synthesis of a potent dipeptidyl peptidase IV (DPP-4) inhibitor was developed using a three-component cascade coupling to assemble a functionalized piperidinone skeleton. nih.gov

Data Tables

Due to the limited availability of specific research data for this compound, a detailed data table on its research findings cannot be compiled. However, the following table provides its basic chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 2183577-01-5 | bldpharm.comsigmaaldrich.comchemicalbook.comarctomsci.comaksci.com |

| Molecular Formula | C18H23NO5 | bldpharm.comsigmaaldrich.com |

| Molecular Weight | 333.38 g/mol | bldpharm.com |

| IUPAC Name | 4-Benzyl 1-(tert-butyl) 2-oxopiperidine-1,4-dicarboxylate | bldpharm.com |

Spectroscopic and Advanced Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for structural elucidation.

¹H and ¹³C NMR spectroscopy form the cornerstone of structural analysis for Benzyl (B1604629) 1-boc-2-oxopiperidine-4-carboxylate. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Benzyl 1-boc-2-oxopiperidine-4-carboxylate would exhibit distinct signals for the protons of the benzyl group, the tert-butoxycarbonyl (Boc) protecting group, and the piperidine (B6355638) ring. The aromatic protons of the benzyl group are expected to appear in the downfield region (typically δ 7.3-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-) would likely resonate around δ 5.1-5.2 ppm. The protons of the piperidine ring would show complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm) due to their diastereotopic nature and spin-spin coupling. The nine equivalent protons of the Boc group would give rise to a sharp singlet at approximately δ 1.5 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the ester and the amide (lactam) are expected at the most downfield shifts (around δ 170-175 ppm). The aromatic carbons of the benzyl group would appear in the δ 127-136 ppm range. The quaternary carbon of the Boc group and the carbons of the piperidine ring would be found at varying upfield positions.

Predicted NMR Data for this compound:

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aromatic-H (Benzyl) | 7.30 - 7.45 (m, 5H) | C=O (Ester) | ~172 |

| -CH₂- (Benzyl) | ~5.15 (s, 2H) | C=O (Lactam) | ~170 |

| Piperidine-H (various) | 1.8 - 4.5 (m) | Aromatic C (Benzyl) | 127 - 136 |

| -C(CH₃)₃ (Boc) | ~1.48 (s, 9H) | -C(CH₃)₃ (Boc) | ~80 |

| -CH₂- (Benzyl) | ~67 | ||

| Piperidine-C (various) | 25 - 55 | ||

| -C(CH₃)₃ (Boc) | ~28 |

Note: The predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for connectivity and conformational analysis.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would be instrumental in tracing the spin systems within the piperidine ring, connecting adjacent protons and confirming their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This experiment is crucial for assigning the carbon signals of the piperidine ring and the benzylic methylene group by linking them to their known proton resonances. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (like the carbonyls and the Boc quaternary carbon) and for piecing together the entire molecular skeleton by observing long-range correlations. For instance, correlations from the benzylic protons to the ester carbonyl carbon would confirm the ester linkage. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are bonded. researchgate.net This technique is vital for determining the stereochemistry and preferred conformation of the piperidine ring. For example, observing a NOE between a proton on the piperidine ring and the benzyl group could indicate a specific spatial arrangement. Conformational studies on similar N-acyl piperidines have utilized NOESY to determine ring conformations. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for characteristic functional groups.

FT-IR spectroscopy is a rapid and sensitive method for identifying the presence of key functional groups. The spectrum of this compound would be characterized by several strong absorption bands. The most prominent would be the carbonyl stretching vibrations. The ester carbonyl (C=O) is expected to show a strong band around 1735 cm⁻¹, while the lactam (amide) carbonyl would appear at a lower wavenumber, typically around 1680 cm⁻¹. The C-O stretching of the ester and the Boc group would also be visible. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. Studies on related piperidine derivatives confirm the characteristic absorption bands for these functional groups. researchgate.netnih.gov

Raman Spectroscopy for complementary vibrational data.

Raman spectroscopy provides complementary information to FT-IR. mdpi.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly good for non-polar and symmetric bonds. mdpi.com In the case of this compound, the symmetric stretching of the aromatic ring and the C-C bonds of the piperidine skeleton would be more prominent in the Raman spectrum. The carbonyl bands are also observable in Raman, though they are typically weaker than in the IR spectrum. The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. nih.gov

Predicted Vibrational Spectroscopy Data:

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| Aromatic C-H Stretch | ~3030-3100 | ~3060 |

| Aliphatic C-H Stretch | ~2850-2980 | ~2850-2980 |

| Ester C=O Stretch | ~1735 | ~1735 |

| Lactam C=O Stretch | ~1680 | ~1680 |

| Aromatic C=C Stretch | ~1450-1600 | ~1600 (strong) |

| C-N Stretch | ~1200-1300 | |

| C-O Stretch | ~1100-1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

A characteristic fragmentation pattern would involve the loss of the Boc group, which is a common fragmentation pathway for Boc-protected amines. acdlabs.com The loss of isobutylene (B52900) (56 Da) from the Boc group to give a carbamic acid intermediate, followed by the loss of CO₂ (44 Da), would result in a significant fragment ion. Another likely fragmentation would be the cleavage of the benzyl group (91 Da). Analysis of the mass spectrum of related compounds like N-tert-Butoxycarbonyl-4-piperidone shows characteristic fragments that aid in structural confirmation. nist.gov

Tandem mass spectrometry (MS/MS) for fragmentation pathway analysis in mechanistic studies.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is crucial for understanding the fragmentation pathways of this compound, which can be valuable in mechanistic studies and for the identification of related compounds. The fragmentation of this molecule would likely proceed through several key pathways, influenced by the presence of the Boc protecting group, the benzyl ester, and the piperidone ring.

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would likely undergo fragmentation via several competing pathways. One probable pathway involves the loss of the tert-butoxycarbonyl (Boc) group as isobutylene (56 Da) and carbon dioxide (44 Da). Another significant fragmentation would be the cleavage of the benzyl ester, leading to the loss of benzyl alcohol (108 Da) or the formation of a stable tropylium (B1234903) ion (m/z 91). nih.govwvu.eduresearchgate.net The piperidone ring itself can undergo characteristic ring-opening reactions. The study of these fragmentation patterns helps in confirming the connectivity of the molecule. nih.govrhhz.net

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 334.16 | 278.14 | C₄H₈ (Isobutylene) |

| 334.16 | 234.15 | C₅H₈O₂ (Boc group) |

| 334.16 | 226.12 | C₇H₈O (Benzyl alcohol) |

| 334.16 | 91.05 | C₁₁H₁₄NO₅ (Formation of Tropylium ion) |

This table contains hypothetical data based on established fragmentation principles.

X-ray Crystallography

X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule in its solid state.

Table 3: Representative Crystallographic Parameters for an Organic Molecule

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

This table presents exemplary data to illustrate typical crystallographic parameters.

For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry of each chiral center. In the case of this compound, the carbon at the 4-position of the piperidine ring is a stereocenter. By employing anomalous dispersion techniques with a suitable X-ray source, the absolute configuration (R or S) of this center can be unambiguously assigned. This information is vital as different stereoisomers can exhibit distinct biological activities.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. By selecting an appropriate stationary phase (e.g., C18 silica (B1680970) gel) and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sharp, symmetrical peak for the target compound can be obtained. The area under this peak is proportional to the concentration of the compound, allowing for quantitative analysis. Impurities will appear as separate peaks, and their presence can be quantified. During a chemical reaction, HPLC can be used to track the consumption of starting materials and the formation of the product over time.

Table 4: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.2 min |

This table provides an example of typical HPLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. However, this compound possesses low volatility due to its molecular weight and polar functional groups, including the carbamate (B1207046) and ester moieties. Therefore, direct analysis by GC-MS is challenging. To make it amenable to GC analysis, derivatization is a necessary prerequisite to increase its volatility and thermal stability. sigmaaldrich.com

Derivatization:

A common derivatization technique for compounds containing active hydrogens, such as those that could be present in trace impurities or related synthetic intermediates, is silylation. gcms.cz The process involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently employed for this purpose. sigmaaldrich.com The derivatization reaction transforms the analyte into a more volatile and less polar compound suitable for GC analysis. researchgate.net

While specific derivatization protocols for this compound are not extensively documented, a general procedure can be inferred from the analysis of similar molecules. nih.gov

Hypothetical GC-MS Parameters:

The following table outlines plausible GC-MS parameters for the analysis of a silylated derivative of a compound related to this compound. These parameters are based on standard methods for the analysis of derivatized amino acids and related structures.

| Parameter | Value/Condition |

| Gas Chromatograph | |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250-280 °C |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Data Interpretation: